N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine
Description
Properties
Molecular Formula |
C16H17N3O5 |
|---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
2-[[2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17N3O5/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)9-15(22)17-6-14(21)18-7-16(23)24/h2-5,8H,6-7,9H2,1H3,(H,17,22)(H,18,21)(H,23,24) |
InChI Key |
NEFXOQYOSHDPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Indole Core Preparation
The 3-acetylindole precursor is synthesized via:
-
Friedel-Crafts Acetylation : Indole reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C, yielding 3-acetylindole with >80% purity.
-
Vilsmeier-Haack Reaction : Alternative method using POCl₃ and DMF for formylation, followed by oxidation to acetyl.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AcCl, AlCl₃, CH₂Cl₂, 0°C, 2h | 82% |
| Vilsmeier-Haack | POCl₃, DMF, 60°C, 6h | 75% |
N-Alkylation of Indole
The 1-position of 3-acetylindole is alkylated with bromoacetyl chloride:
-
Procedure : 3-Acetylindole (1.0 equiv) reacts with bromoacetyl chloride (1.2 equiv) in anhydrous THF under N₂. Triethylamine (2.0 equiv) is added dropwise at −10°C to minimize polymerization.
-
Key Parameter : Temperature control (−10°C to 0°C) prevents di-substitution.
Characterization Data :
Glycylglycine Coupling
The bromoacetyl-indole intermediate is conjugated to glycylglycine via amide bond formation:
-
Activation Method : Use of HATU (1.1 equiv) and DIEA (2.5 equiv) in DMF at 25°C for 4h.
-
Workup : Precipitation with ice-cold ether, followed by reversed-phase HPLC purification (C18 column, 10–90% MeCN/H₂O gradient).
Optimization Insights :
-
Solvent Choice : DMF outperforms THF or DCM in reaction efficiency (92% vs. 68% conversion).
-
Stoichiometry : Excess glycylglycine (1.5 equiv) ensures complete consumption of the bromoacetyl intermediate.
Yield : 38–45% after purification.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
A resin-bound approach reduces purification challenges:
-
Resin Loading : Fmoc-glycine-Wang resin swelled in DMF.
-
Deprotection : 20% piperidine/DMF (2 × 5 min).
-
Coupling : Fmoc-glycine (3.0 equiv), HOBt (3.0 equiv), DIC (3.0 equiv) in DMF (2h).
-
Indole-Acetyl Incorporation : Bromoacetyl-indole (2.0 equiv) with DIEA (4.0 equiv) in DMF overnight.
Advantages :
-
Higher purity (>95% by HPLC).
-
Scalability for multi-gram synthesis.
Enzymatic Coupling
Exploratory studies using lipase B from Candida antarctica:
-
Conditions : 3-Acetylindole acetic acid (1.0 mM), glycylglycine methyl ester (1.2 mM), 30°C, pH 7.4.
-
Outcome : <15% conversion after 72h, limited by enzyme specificity.
Critical Analysis of Methodologies
Yield Comparison
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Solution-Phase | 38–45% | 88–92% | Moderate |
| SPPS | 65–70% | 95–98% | High |
| Enzymatic | 10–15% | 75–80% | Low |
Byproduct Formation
Common impurities include:
-
N,O-Diacetylated Glycylglycine : Resulting from over-acetylation (reduced by strict temperature control).
-
Indole Dimerization : Mitigated through inert atmosphere and low-temperature alkylation.
Industrial-Scale Considerations
-
Cost Drivers : HATU ($320/g) makes solution-phase methods expensive at scale. SPPS resin reuse (up to 5 cycles) lowers costs by 40%.
-
Green Chemistry Metrics :
-
PMI (Process Mass Intensity) : 120 for solution-phase vs. 85 for SPPS.
-
E-Factor : 68 (solution-phase) vs. 42 (SPPS).
-
Emerging Techniques
-
Flow Chemistry : Continuous-flow reactors enable safer handling of exothermic acetylation steps, reducing reaction time by 50%.
-
Photoredox Catalysis : Preliminary work shows potential for C–H activation at the indole 4-position, enabling late-stage diversification.
Characterization and Quality Control
Mandatory Analyses :
-
HPLC : C18 column, retention time 12.3 min (10–90% MeCN/H₂O, 0.1% TFA).
-
HRMS : Calculated for C₁₆H₁₇N₃O₅ [M+H]⁺: 331.1148; Found: 331.1151.
-
¹³C NMR : 169.8 ppm (acetyl carbonyl), 165.2 ppm (amide carbonyl).
Stability Data :
Chemical Reactions Analysis
Types of Reactions
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties, particularly in drug development targeting specific biological pathways. The indole ring is significant in neurotransmission and enzyme activity, suggesting that this compound may have applications in treating mood disorders and other neurological conditions due to its interaction with serotonin receptors.
Biological Activities:
Research indicates that compounds containing indole structures often exhibit antimicrobial and anticancer properties. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine has shown potential in modulating cell signaling pathways, which could lead to therapeutic interventions for various diseases.
Antimicrobial Properties
Efficacy Against Bacteria:
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown moderate to good activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 156.47 |
| Pseudomonas aeruginosa | TBD |
Anticancer Applications
In Vitro Studies:
Recent studies have evaluated the anticancer potential of this compound through various assays against human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma.
Case Study:
In a study involving the MTT assay, the compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 7.9 ± 1.9 µM, indicating its potential as an effective anticancer agent .
Biochemical Pathways
Mechanism of Action:
this compound is believed to interact with several enzymes involved in metabolic pathways, particularly those related to tryptophan biosynthesis. This interaction suggests that the compound may influence protein synthesis and other metabolic processes critical for cellular function.
| Biochemical Pathway | Target Enzymes |
|---|---|
| Tryptophan Biosynthesis | Tryptophan Synthase Alpha & Beta Chains |
| Auxin Signaling Pathway | Various plant hormone interactions |
Research Applications
Chemical Synthesis:
The compound serves as a precursor in the synthesis of various indole derivatives with potential pharmaceutical applications. Its unique structure allows for modifications that can enhance stability and solubility, making it a valuable asset in drug design .
Plant Growth Regulation:
In addition to its medicinal applications, this compound is studied for its role in regulating plant hormones, particularly in modulating levels of indole-3-acetic acid, which is crucial for plant growth and development.
Mechanism of Action
The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Cytotoxicity and Anticancer Potential
- BA2 (N-(2,3-Indolo-betulinoyl)glycylglycine): Exhibits enhanced cytotoxicity (IC₅₀ ~10 µM) in murine melanoma cells (B164A5) compared to its non-peptide-conjugated analog BA4, attributed to improved cellular uptake and lysosome disruption .
- N-Phthaloylglycylglycine : Lacks direct cytotoxicity data but is used as a protective group in peptide synthesis, highlighting the role of glycylglycine in modulating stability .
- N-(3-Indolylacetyl)glycine : Functions as a plant hormone conjugate, suggesting that indole-peptide hybrids can interact with biological signaling pathways .
Enzymatic Interactions
- Glycylglycine residues are common substrates for angiotensin-converting enzyme (ACE) assays (e.g., FAPGG hydrolysis to glycylglycine) .
Physicochemical and Metabolic Stability
- Solubility : Glycylglycine conjugation generally improves water solubility compared to hydrophobic parent compounds (e.g., betulinic acid derivatives) .
- Reactivity : Thioester-containing analogs (e.g., benzoylthio derivatives) may exhibit higher chemical reactivity but lower metabolic stability due to susceptibility to hydrolysis .
- Thermal Stability : Glycylglycine and its derivatives show predictable pyrolysis behavior, with decomposition temperatures >200°C under oxidative conditions, suggesting moderate thermal stability for the target compound .
Structural-Activity Relationships (SAR)
- Indole Position: 3-Acetyl substitution on indole (target compound) vs.
- Peptide Chain Length: Glycylglycine (dipeptide) in the target compound vs. glycine (single amino acid) in N-(3-Indolylacetyl)glycine enhances hydrogen-bonding capacity, which may improve target affinity .
Biological Activity
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine is a compound that integrates an indole moiety with a glycylglycine structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Indole Ring : Known for its role in neurotransmission and enzyme activity.
- Acetylation : Enhances stability and solubility.
- Glycylglycine Moiety : Contributes to its biological activity.
The molecular formula is with a molecular weight of 232.24 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Interaction : The indole structure allows binding to serotonin receptors, suggesting potential applications in neuropharmacology and mood disorder treatments .
- Enzyme Modulation : It may influence enzymes involved in neurotransmission and metabolic processes, particularly tryptophan synthase .
- Cell Signaling Pathways : The compound's structure indicates possible roles in modulating cell signaling pathways, which could be beneficial for therapeutic interventions .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Compounds with indole structures often show antimicrobial effects, making this compound a candidate for further exploration in infectious disease treatment .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be relevant in treating inflammatory diseases .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1H-Indol-3-YL-acetyl]glycine | Indole ring; simpler amino acid structure | Antimicrobial, anticancer |
| N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-L-leucine | Similar indole structure; different amino acid moiety | Potential anti-inflammatory |
| N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine | Indole structure; alternative amino acid component | Antimicrobial, neuroprotective |
This table illustrates how this compound's unique combination of an indole ring and a glycylglycine moiety may lead to distinct biological activities compared to its analogs .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study demonstrated that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines. This suggests that this compound may similarly inhibit cancer cell proliferation .
- Neuropharmacological Applications : Research has indicated that compounds containing indole structures can modulate serotonin receptors, potentially aiding in the treatment of mood disorders .
- Inflammation Modulation : Investigations into the anti-inflammatory properties of related compounds show promise for using this class of molecules in treating chronic inflammatory conditions .
Q & A
Basic: What synthetic strategies are employed for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine, and how is purity validated?
Methodological Answer:
The synthesis typically involves sequential acylation of glycylglycine. First, glycylglycine is reacted with 3-acetylindole-1-acetic acid using carbodiimide coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) in the presence of NHS (N-hydroxysuccinimide) to activate carboxyl groups . Post-synthesis, purity is validated via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
